molecular formula C7H10N4O3 B8017213 6-(Ethylamino)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylformamide

6-(Ethylamino)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylformamide

Cat. No.: B8017213
M. Wt: 198.18 g/mol
InChI Key: VCBIRABLARMRMC-UHFFFAOYSA-N
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Description

6-(Ethylamino)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylformamide is a synthetic organic compound with a complex structure It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethylamino)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylformamide typically involves multi-step organic reactions. One common method includes the condensation of ethylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(Ethylamino)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-(Ethylamino)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylformamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Ethylamino)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylformamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dioxo-1,2,3,4-tetrahydro-5-pyrimidinylformamide: Lacks the ethylamino group, resulting in different chemical properties and biological activities.

    6-(Methylamino)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylformamide: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and potency.

Uniqueness

6-(Ethylamino)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylformamide is unique due to the presence of the ethylamino group, which imparts specific chemical properties and enhances its potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[6-(ethylamino)-2,4-dioxo-1H-pyrimidin-5-yl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-2-8-5-4(9-3-12)6(13)11-7(14)10-5/h3H,2H2,1H3,(H,9,12)(H3,8,10,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBIRABLARMRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=O)NC(=O)N1)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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